molecular formula C11H22N2O2 B13949466 1-Carbethoxy-4-sec-butylpiperazine CAS No. 63981-42-0

1-Carbethoxy-4-sec-butylpiperazine

Cat. No.: B13949466
CAS No.: 63981-42-0
M. Wt: 214.30 g/mol
InChI Key: AYSLABMBEKTPTQ-UHFFFAOYSA-N
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Description

1-Carbethoxy-4-sec-butylpiperazine is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties

Preparation Methods

The synthesis of 1-Carbethoxy-4-sec-butylpiperazine typically involves the reaction of piperazine with sec-butyl bromide and ethyl chloroformate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-Carbethoxy-4-sec-butylpiperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Carbethoxy-4-sec-butylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Carbethoxy-4-sec-butylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, piperazine derivatives are known to interact with GABA receptors, leading to effects on neurotransmission and muscle relaxation .

Comparison with Similar Compounds

1-Carbethoxy-4-sec-butylpiperazine can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

63981-42-0

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 4-butan-2-ylpiperazine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-4-10(3)12-6-8-13(9-7-12)11(14)15-5-2/h10H,4-9H2,1-3H3

InChI Key

AYSLABMBEKTPTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)C(=O)OCC

Origin of Product

United States

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